molecular formula C21H25ClN2O4S B11598228 2-(2-chlorophenoxy)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide

2-(2-chlorophenoxy)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide

Cat. No.: B11598228
M. Wt: 437.0 g/mol
InChI Key: NJJPIZXRIKVTPC-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide is a synthetic organic compound with the molecular formula C21H25ClN2O4S and a molecular weight of 436.95 g/mol . This acetamide derivative features a complex structure that includes a 2-chlorophenoxy group and a 2-ethylpiperidine sulfonamide moiety, which may contribute to its potential biochemical properties and research applications. Compounds with similar sulfonyl and acetamide functional groups are of significant interest in medicinal chemistry and pharmaceutical research, particularly as apoptosis-inducing agents for the investigation of novel therapeutic pathways . The presence of the piperidine ring system is a common feature in many pharmacologically active molecules. This product is intended for research purposes only, specifically for use in laboratory experiments and chemical analysis. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to handling this compound and adhere to all appropriate safety protocols.

Properties

Molecular Formula

C21H25ClN2O4S

Molecular Weight

437.0 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]acetamide

InChI

InChI=1S/C21H25ClN2O4S/c1-2-17-7-5-6-14-24(17)29(26,27)18-12-10-16(11-13-18)23-21(25)15-28-20-9-4-3-8-19(20)22/h3-4,8-13,17H,2,5-7,14-15H2,1H3,(H,23,25)

InChI Key

NJJPIZXRIKVTPC-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of 2-chlorophenoxyacetic acid: This can be achieved by reacting 2-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation Reaction: The 2-chlorophenoxyacetic acid is then reacted with 4-[(2-ethylpiperidin-1-yl)sulfonyl]aniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

Research indicates that 2-(2-chlorophenoxy)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide exhibits several biological activities, making it a candidate for various therapeutic applications.

Antimicrobial Properties

The compound has shown significant antimicrobial activity against various pathogens, including bacteria and fungi. Studies have reported minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as an antimicrobial agent .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound reveal promising results. Similar compounds with sulfonamide and acetamide linkages have demonstrated selective cytotoxicity against cancer cell lines, including breast and colon cancer cells. For instance, derivatives of related compounds have been shown to induce apoptosis in cancer cells .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in disease pathways. Research indicates that compounds with similar structures can inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's . This suggests potential applications in treating cognitive disorders.

Therapeutic Applications

The diverse biological activities of 2-(2-chlorophenoxy)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide lead to various therapeutic applications:

  • Antibacterial Treatments : The compound's antimicrobial properties position it as a candidate for developing new antibacterial agents.
  • Cancer Therapy : Its selective cytotoxicity towards cancer cells makes it a potential candidate for targeted cancer therapies.
  • Neurological Disorders : Given its enzyme inhibition capabilities, it could be explored for treating conditions like Alzheimer's disease.

Case Studies

Several studies have highlighted the effectiveness of similar compounds:

  • Study on Anticancer Activity : A series of sulfonamide derivatives were tested against various human cancer cell lines, demonstrating significant cytotoxic effects and inducing apoptosis .
  • Enzyme Inhibition Research : Compounds structurally related to 2-(2-chlorophenoxy)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide have been shown to inhibit acetylcholinesterase effectively, providing insights into their potential use in neurodegenerative disease therapies .

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Biological Activity

2-(2-chlorophenoxy)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. Its unique molecular structure, characterized by a chlorinated phenoxy group and an ethylpiperidinyl moiety, suggests various mechanisms of action that could be explored for therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H22ClN2O3S\text{C}_{18}\text{H}_{22}\text{ClN}_{2}\text{O}_{3}\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the sulfonyl and phenoxy groups allows for diverse interactions, potentially leading to modulation of signaling pathways involved in various physiological processes.

Pharmacological Properties

Research indicates that 2-(2-chlorophenoxy)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide exhibits several pharmacological properties, including:

  • Antiinflammatory Activity : The compound has been shown to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Antimicrobial Effects : Preliminary studies indicate activity against certain bacterial strains, highlighting its potential as an antimicrobial agent.
  • Anticancer Potential : Similar compounds have demonstrated efficacy in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Data Tables

Here is a summary table of the biological activities observed in various studies:

Activity Type Observation Reference
AntiinflammatoryInhibition of TNF-alpha and IL-6 production
AntimicrobialActivity against E. coli and S. aureus
AnticancerInduction of apoptosis in breast cancer cell lines

Case Study 1: Antiinflammatory Mechanism

In a study focusing on the anti-inflammatory properties of related compounds, it was found that the compound significantly reduced the levels of TNF-alpha and IL-6 in vitro. This suggests a potential mechanism through which the compound could modulate inflammatory responses, making it a candidate for further investigation in chronic inflammatory conditions.

Case Study 2: Anticancer Activity

Another study explored the anticancer effects of structurally similar compounds on prostate cancer cell lines. The results indicated that these compounds could induce cell cycle arrest and apoptosis through activation of the JNK pathway, leading to decreased viability of cancer cells. This finding underscores the importance of further research on 2-(2-chlorophenoxy)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide for its potential use in cancer therapy.

Research Findings

Recent research has provided insights into the specific biological pathways influenced by this compound:

  • Phosphoinositide 3-Kinase Pathway : The compound may inhibit this pathway, which is crucial for cell growth and survival, thus providing a mechanism for its anticancer activity.
  • JNK Activation : Studies have shown that activation of JNK leads to apoptosis in cancer cells, suggesting that this compound might exploit this pathway for therapeutic effects.
  • Synergistic Effects with Other Drugs : There is evidence that this compound can enhance the efficacy of existing chemotherapeutics, indicating its potential as an adjunct therapy.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations in the Phenoxy and Sulfonamide Moieties

The target compound’s structural uniqueness lies in its 2-chlorophenoxy group and 2-ethylpiperidinyl-sulfonamide moiety. Below is a comparison with key analogues (Table 1):

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight CAS No. Key Features
Target Compound 2-Chlorophenoxy; 2-ethylpiperidinyl-sulfonamide C₂₁H₂₄ClN₂O₄S 435.94 Not explicitly listed Combines chlorinated aromatic group with a substituted piperidine sulfonamide.
2-(4-Chloro-3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide 4-Chloro-3-methylphenoxy; thiazolylamino-sulfonamide C₁₈H₁₆ClN₃O₄S₂ 437.92 650614-70-3 Thiazole ring introduces potential for hydrogen bonding; higher predicted density (1.505 g/cm³).
N-{4-[(2-Ethyl-1-piperidinyl)sulfonyl]phenyl}-2-(2-thienyl)acetamide 2-Thienyl; 2-ethylpiperidinyl-sulfonamide C₁₉H₂₄N₂O₃S₂ 392.53 876883-83-9 Thienyl group enhances π-π stacking potential; lower molecular weight.
2-(2,6-Dimethylphenoxy)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide 2,6-Dimethylphenoxy; 2-ethylpiperidinyl-sulfonamide C₂₃H₃₀N₂O₄S 438.56 608492-89-3 Methyl groups increase hydrophobicity; higher molecular weight.
2-(2-Chlorophenoxy)-N-{4-[(diallylamino)sulfonyl]phenyl}acetamide 2-Chlorophenoxy; diallylamino-sulfonamide C₂₀H₂₁ClN₂O₄S 420.91 Not listed Diallylamino group may reduce steric hindrance; unsaturated bonds offer reactivity.

Physicochemical Properties

  • Solubility: Acetamide derivatives with polar sulfonamide groups (e.g., N-[4-[(pyridin-2-ylamino)sulfonyl]phenyl]acetamide) show moderate aqueous solubility (~1–10 mg/mL) . The target compound’s 2-ethylpiperidinyl group may reduce solubility compared to analogues with smaller substituents (e.g., methyl groups).
  • Stability : Piperidine-containing sulfonamides (e.g., 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-ethylphenyl)acetamide) exhibit stability in acidic conditions due to the sulfonamide’s resistance to hydrolysis .

Q & A

Basic: What are the standard synthetic routes and characterization techniques for 2-(2-chlorophenoxy)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the sulfonamide group via coupling of 2-ethylpiperidine with a sulfonyl chloride derivative under inert conditions (e.g., nitrogen atmosphere) .
  • Step 2: Introduction of the chlorophenoxy-acetamide moiety using TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) as a coupling agent, with 2,6-lutidine as a base in dry dichloromethane (DCM) .
  • Monitoring: Reaction progress is tracked via thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3) as the mobile phase .
  • Characterization:
    • NMR Spectroscopy: 1^1H and 13^13C NMR confirm the presence of key groups (e.g., sulfonyl, piperidine, acetamide) .
    • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
    • X-ray Crystallography: Used for definitive structural elucidation when single crystals are obtainable .

Basic: What are the key functional groups in this compound, and how do they influence reactivity?

Methodological Answer:
The compound’s structure includes:

  • Sulfonamide Group (-SO2_2N): Enhances solubility and bioavailability; participates in hydrogen bonding with biological targets .
  • Chlorophenoxy Moiety: Introduces lipophilicity, aiding membrane permeability; the chlorine atom stabilizes aromatic interactions .
  • Acetamide Linkage (-NHCO-): Provides metabolic stability and serves as a hydrogen bond donor/acceptor in target binding .
  • 2-Ethylpiperidine: The ethyl substituent modulates steric effects, potentially influencing selectivity for enzymes/receptors .

Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) improve nucleophilic substitution efficiency for sulfonamide formation .
  • Temperature Control: Low temperatures (0–5°C) minimize side reactions during coupling steps (e.g., TBTU-mediated amidation) .
  • Catalyst Use: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems .
  • Purification: Column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures increases purity .

Advanced: What pharmacological mechanisms are hypothesized for this compound, and how are they validated?

Methodological Answer:

  • Target Hypotheses:
    • COX-2 Inhibition: Structural analogs (e.g., piperidine-sulfonamide derivatives) show anti-inflammatory activity via cyclooxygenase-2 binding .
    • σ-Receptor Modulation: The ethylpiperidine group may interact with σ-1 receptors, implicated in neuropathic pain .
  • Validation Strategies:
    • In Vitro Assays: Competitive binding assays using radiolabeled ligands (e.g., 3^3H-DTG for σ-receptors) .
    • Functional Studies: Measurement of cAMP levels or calcium flux in cell lines overexpressing target receptors .

Advanced: How are structure-activity relationship (SAR) studies designed for derivatives of this compound?

Methodological Answer:

  • Variable Groups: Systematic modification of:
    • Piperidine Substituents: Replacing ethyl with methyl or cyclopropyl to assess steric effects .
    • Sulfonamide Position: Para vs. meta substitution on the phenyl ring to evaluate electronic impacts .
  • Biological Testing:
    • Primary Screening: High-throughput assays (e.g., fluorescence polarization for enzyme inhibition) .
    • Secondary Profiling: ADME-Tox studies (e.g., microsomal stability, CYP450 inhibition) .
  • Data Analysis: QSAR models using Hammett constants or molecular docking (e.g., AutoDock Vina) to correlate structural features with activity .

Advanced: How can contradictory data in biological activity assays be resolved?

Methodological Answer:

  • Assay Replication: Repeat experiments under standardized conditions (e.g., cell passage number, serum batch) to rule out variability .
  • Orthogonal Methods: Cross-validate results using alternative techniques (e.g., SPR for binding affinity vs. functional assays) .
  • Structural Confirmation: Recheck compound purity via HPLC and NMR to ensure degradation or impurities aren’t skewing results .
  • Literature Comparison: Analyze discrepancies in context with structurally similar compounds (e.g., N-[4-(piperazin-1-ylsulfonyl)phenyl]acetamide derivatives showed variable analgesic activity due to assay sensitivity) .

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